N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at the 5-position and an acetamide moiety linked to a phthalazinone derivative. The (2Z) configuration indicates the geometry of the imine bond in the thiadiazole ring, which may influence its electronic properties and biological interactions.
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C16H15N5O2S/c22-13(18-16-20-19-14(24-16)10-5-3-6-10)9-21-15(23)12-7-2-1-4-11(12)8-17-21/h1-2,4,7-8,10H,3,5-6,9H2,(H,18,20,22) |
InChI Key |
TVKORWHAJJKOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other thiadiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential therapeutic applications, including antimicrobial and antifungal treatments.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic pathways. It may bind to enzymes or receptors, disrupting essential biological processes and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The compound shares structural motifs with several sulfonamide and heterocyclic derivatives, as outlined below:
Key Structural and Functional Differences
- Phthalazinone Moiety: Unlike MSO or MZA, the phthalazinone group introduces aromatic nitrogen atoms, which could facilitate π-π stacking interactions with biological targets (e.g., kinases or nucleic acids).
- Metabolic Pathways: While MZA undergoes cytochrome P450-mediated oxidation to form sulfenic acid intermediates , the target compound’s cyclobutyl and phthalazinone groups may direct metabolism toward glucuronidation or alternative Phase II pathways, though this remains speculative without direct evidence.
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound notable for its unique structural features, which include a thiadiazole ring and a phthalazine moiety. These components suggest potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₃S |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1282110-40-0 |
| Structural Features | Thiadiazole and Phthalazine rings |
Preliminary studies indicate that compounds containing thiadiazole and phthalazine moieties may exhibit significant biological activities, including:
- Antimicrobial Activity : The presence of the thiadiazole ring is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Thiadiazole derivatives are often investigated for their anti-inflammatory properties, potentially inhibiting pathways related to inflammation.
- Anticancer Potential : Phthalazine derivatives have been noted for their anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of thiadiazole derivatives similar to N-[(2Z)-5-cyclobutyl...]. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. -
Anti-inflammatory Mechanism Investigation :
Research involving a series of thiadiazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as arthritis. -
Anticancer Activity Evaluation :
A recent study focused on phthalazine derivatives showed that compounds with structural similarities to N-[(2Z)-5-cyclobutyl...] induced apoptosis in cancer cell lines. The study highlighted the importance of the phthalazine moiety in enhancing cytotoxicity against tumor cells.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
